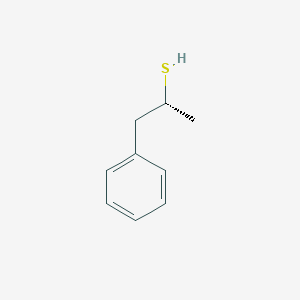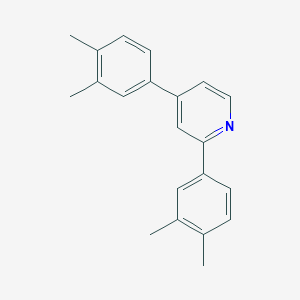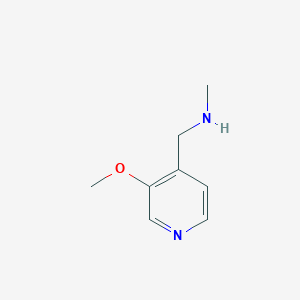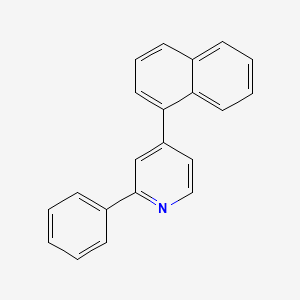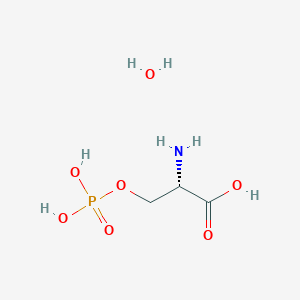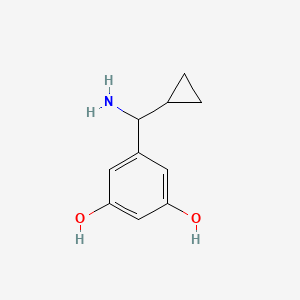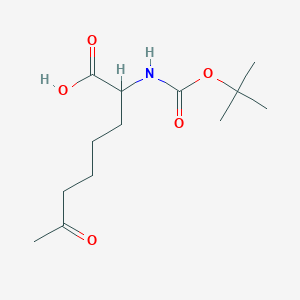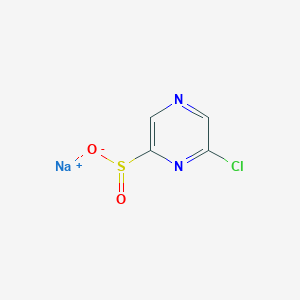
Sodium 6-chloropyrazine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-chloropyrazine-2-sulfinate is a chemical compound with the molecular formula C4H2ClN2NaO2S. It is a member of the sulfinate salts family, which are known for their versatile reactivity and stability. This compound is particularly notable for its applications in organic synthesis, where it serves as a building block for various sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloropyrazine-2-sulfinate typically involves the reaction of 6-chloropyrazine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
6-chloropyrazine-2-sulfonyl chloride+sodium sulfite→sodium 6-chloropyrazine-2-sulfinate+by-products
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-chloropyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted pyrazine derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 6-chloropyrazine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing organic compounds, including sulfonamides and sulfones.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of sodium 6-chloropyrazine-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, leading to the formation of stable products. The compound’s reactivity is influenced by the presence of the chlorine atom and the sulfinate group, which enhance its electrophilic and nucleophilic properties, respectively.
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-methylpyridine-2-sulfinate
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
Comparison: Sodium 6-chloropyrazine-2-sulfinate is unique due to the presence of the chlorine atom on the pyrazine ring, which enhances its reactivity compared to other sulfinates. This makes it particularly useful in reactions requiring high electrophilicity. Additionally, its stability and ease of handling make it a preferred choice in various synthetic applications.
Eigenschaften
Molekularformel |
C4H2ClN2NaO2S |
|---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
sodium;6-chloropyrazine-2-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-2-4(7-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
QAYBZNHWLDTRIB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(N=C(C=N1)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


